Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester

Description

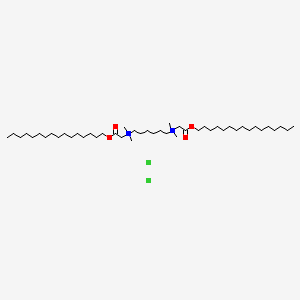

Chemical Structure and Properties

The compound "Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester" is a quaternary ammonium salt characterized by a hexamethylene (C6) backbone linking two dimethylcarboxymethylammonium groups. Each ammonium center is esterified with hexadecyl (C16) chains, resulting in a highly lipophilic structure. The molecular formula is inferred to be C₃₈H₇₈Cl₂N₂O₄, based on analogs like the dioctyl ester variant (CAS 30100-40-4; C₃₀H₆₂Cl₂N₂O₄) described in , with substitution of octyl (C8) groups with hexadecyl (C16) chains. The compound’s long alkyl chains enhance its surfactant properties, making it suitable for applications requiring lipid bilayer interaction, such as antimicrobial agents or phase-transfer catalysts .

Properties

CAS No. |

18277-83-3 |

|---|---|

Molecular Formula |

C46H94Cl2N2O4 |

Molecular Weight |

810.2 g/mol |

IUPAC Name |

(2-hexadecoxy-2-oxoethyl)-[6-[(2-hexadecoxy-2-oxoethyl)-dimethylazaniumyl]hexyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C46H94N2O4.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41-51-45(49)43-47(3,4)39-35-31-32-36-40-48(5,6)44-46(50)52-42-38-34-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-44H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

WQROWESFEHPGCA-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCCCC.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester typically involves the reaction of hexamethylenediamine with chloroacetic acid, followed by quaternization with dimethyl sulfate and subsequent esterification with hexadecanol . The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The process includes continuous monitoring and adjustment of reaction parameters to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert it into lower oxidation state compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens. Research has shown that quaternary ammonium compounds can disrupt microbial cell membranes, leading to cell lysis. A study evaluated the effectiveness of various formulations containing the compound against Gram-positive and Gram-negative bacteria, demonstrating its potential as a disinfectant and preservative in pharmaceutical formulations .

Drug Delivery Systems

Due to its ability to form micelles and vesicles, this compound has been investigated for use in drug delivery systems. Its surfactant properties facilitate the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. Case studies have reported successful delivery of anti-cancer agents using formulations that include this compound, enhancing therapeutic efficacy while minimizing side effects .

Cosmetic Applications

Emulsifying Agent

In the cosmetic industry, ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester is utilized as an emulsifier in creams and lotions. Its ability to stabilize oil-water mixtures is critical for maintaining the texture and consistency of cosmetic products. Regulatory assessments have confirmed its safety for use in personal care products under specific concentration limits .

Conditioning Agent

The compound also serves as a conditioning agent in hair care products. It enhances the feel and manageability of hair by forming a protective layer that reduces frizz and improves shine. Studies have indicated that formulations containing this compound result in improved hair texture compared to those without it .

Material Science Applications

Surface Modification

In materials science, this compound is employed for surface modification of textiles and polymers. Its ability to impart antimicrobial properties to surfaces is particularly valuable in healthcare settings where infection control is paramount. Research has demonstrated that treated surfaces exhibit reduced bacterial colonization compared to untreated controls .

Biocompatible Coatings

The compound has been explored for use in biocompatible coatings for medical devices. Its biocompatibility and antimicrobial properties make it suitable for applications such as catheters and implants, where infection prevention is critical. Case studies have shown that devices coated with this compound have lower rates of infection than those with standard coatings .

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A comprehensive evaluation was conducted on various formulations containing ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester against common hospital pathogens. Results indicated a significant reduction in microbial load within 24 hours of application.

- Drug Delivery Research : A study focused on the encapsulation of doxorubicin using this compound showed improved therapeutic outcomes in tumor models compared to free drug administration, highlighting its potential as a drug carrier.

- Cosmetic Product Development : In a formulation study for a new hair conditioner, the inclusion of this compound resulted in higher consumer satisfaction ratings regarding hair texture and manageability compared to competitor products lacking this ingredient.

Mechanism of Action

The mechanism of action of ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to bind to the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Variations in Alkyl Chain Length

A key structural variation among quaternary ammonium compounds lies in the alkyl chain length of ester groups, which directly impacts physicochemical properties:

- Lipophilicity and Solubility : The dihexadecyl ester’s C16 chains render it highly hydrophobic, reducing water solubility compared to shorter-chain analogs like the dioctyl ester. This property is critical for membrane-disrupting applications .

Functional Group Modifications

- Backbone Variations : Compounds like hexamethylenebis(trimethylammonium chloride) (CAS 60-25-3) feature a simpler hexamethylene backbone without ester groups, leading to higher polarity and applications in ion-pairing chromatography .

- Cyclohexyl Substituents : and describe analogs with cyclohexyl groups (e.g., triclobisonium chloride), which introduce steric bulk and enhance stability against enzymatic degradation, making them suitable for pharmaceutical use .

Critical Analysis of Evidence

- Contradictions: erroneously lists the target compound under "ethylenebis" instead of "hexamethylenebis," highlighting the need for careful nomenclature verification.

- Gaps : Toxicity data for the dihexadecyl ester are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester, commonly referred to as a quaternary ammonium compound (QAC), is noted for its diverse biological activities. This article delves into its antimicrobial properties, toxicological profile, and potential applications in various fields such as agriculture and personal care products.

Chemical Structure and Properties

The compound belongs to the class of quaternary ammonium compounds, characterized by a nitrogen atom bonded to four organic groups. The hexamethylene and carboxymethyl components contribute to its surfactant properties, while the dichloride and dihexadecyl ester groups enhance its solubility and stability in aqueous environments.

Antimicrobial Activity

Quaternary ammonium compounds are widely recognized for their antimicrobial properties . Research indicates that they are effective against a broad spectrum of bacteria and viruses. For instance, studies on didecyl dimethyl ammonium bromide (DDAB), a related QAC, demonstrated significant efficacy in inactivating pathogens such as Salmonella and Escherichia coli under various conditions .

Efficacy Against Bacteria and Viruses

- Bactericidal Activity: QACs exhibit rapid bactericidal effects. In laboratory settings, DDAB was shown to inactivate E. coli within seconds at concentrations as low as 125 ppm without organic material interference .

- Virucidal Activity: The virucidal efficacy of QACs is also notable. Studies indicate that DDAB can effectively inactivate enveloped viruses like avian influenza virus (AIV) within minutes at appropriate concentrations .

Toxicological Profile

The safety profile of quaternary ammonium compounds has been extensively studied. Key findings include:

- Absorption and Distribution: QACs are poorly absorbed through oral and dermal routes (≤10%) and are primarily excreted via feces .

- Irritation Potential: While they are not classified as carcinogenic or genotoxic, high concentrations can cause skin irritation .

- No Significant Systemic Toxicity: Studies indicate that repeated exposure does not lead to systemic toxicity; however, local irritation remains a concern .

Case Studies

- Agricultural Applications: A study evaluated the effectiveness of DDAB as a disinfectant in livestock settings. Results indicated that it could significantly reduce bacterial loads in contaminated environments, enhancing biosecurity measures .

- Cosmetic Use: Regulatory assessments have allowed certain QACs for use in cosmetics under specific conditions, provided they meet safety evaluations by the Scientific Committee on Consumer Safety (SCCS) .

Data Tables

| Study | Pathogen | Concentration (ppm) | Inactivation Time |

|---|---|---|---|

| Study 1 | E. coli | 500 | 5 seconds |

| Study 1 | E. coli | 250 | 5 seconds |

| Study 2 | AIV | 500 | 5 seconds |

| Study 2 | AIV | 250 | 1 minute |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.